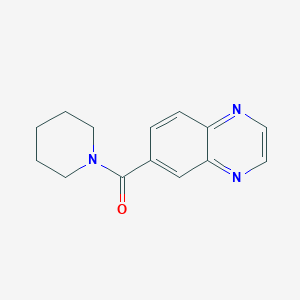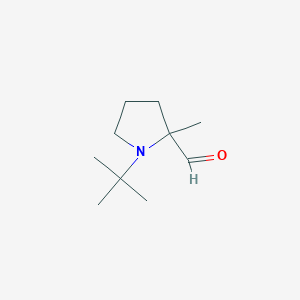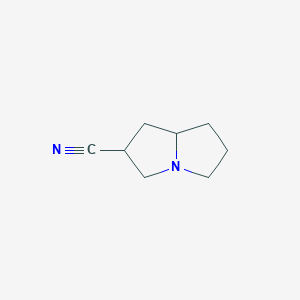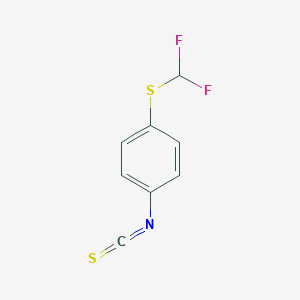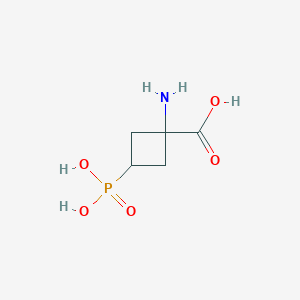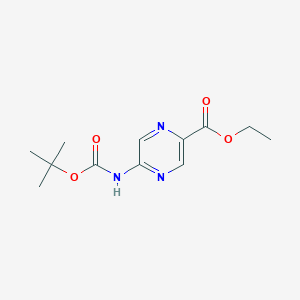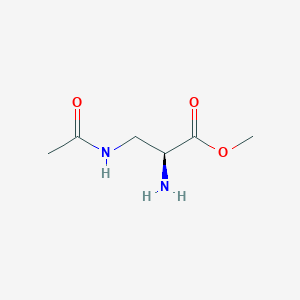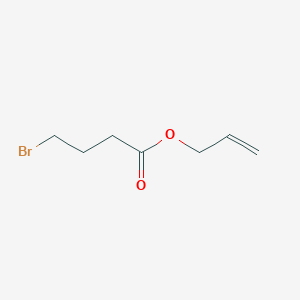
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
説明
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a pyrrole derivative . It is a white crystalline powder . This compound has been isolated by condensation of benzaldehyde and pyrrole in the presence of an acid catalyst .
Synthesis Analysis
The synthesis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been described in a paper titled "Practical Synthesis of Ethyl 3-Fluoro-1-Pyrrole-2-Carboxylate: a Key Fragment of a potent drug candidate against Hepatitis B virus" . The paper provides a practical synthesis method for this compound, which is a key fragment of a potent drug candidate against Hepatitis B virus .
Molecular Structure Analysis
The molecular formula of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is C7H8FNO2 . Its molecular weight is 157.142 . The exact mass is 157.053909 .
Physical And Chemical Properties Analysis
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate has a density of 1.2±0.1 g/cm3 . Its boiling point is 261.1±25.0 °C at 760 mmHg . The flash point is 111.7±23.2 °C . The compound has a LogP value of 1.48 , indicating its lipophilicity.
科学的研究の応用
Hepatitis B Treatment
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key fragment of a potent drug candidate against the Hepatitis B virus . It has been synthesized from easily obtainable starting materials with good overall yield .
Anti-Cancer Activity
Pyrroles, including those derived from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to have anti-cancer activity . In one study, pyrroles were synthesized using 3-formylchromones as decarboxylative coupling partners, facilitated by microwave irradiation . The synthesized products were evaluated against five different cancer cell lines .
Tubulin Polymerization Inhibitor
Substituted pyrroles, which can be synthesized from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to inhibit tubulin polymerization . This makes them potentially useful in the treatment of diseases related to cell division and growth .
Cdc7 Kinase Inhibitor
Pyrroles, including those derived from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to inhibit Cdc7 kinase . This kinase is involved in the initiation of DNA replication, and its inhibition could be useful in the treatment of cancer .
RTK Inhibitor
Pyrroles, including those derived from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to inhibit Receptor Tyrosine Kinases (RTKs) . RTKs play a key role in cell signaling and are often overexpressed in cancer cells .
Potassium-Competitive Acid Blocker
Pyrroles, including those derived from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to act as Potassium-Competitive Acid Blockers (P-CABs) . P-CABs are a type of drug used to reduce stomach acid, and are used in the treatment of conditions like gastroesophageal reflux disease .
作用機序
Target of Action
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a pyrrole derivative Pyrrole derivatives are known to interact with a variety of enzymes and proteins .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives (a class of compounds related to pyrroles) can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to impact a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins .
Pharmacokinetics
Its Log Kp (skin permeation) is -6.29 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 0.81 (MLOGP) to 1.98 (SILICOS-IT), with a consensus Log Po/w of 1.53 .
Result of Action
The inhibition of enzyme activity by similar compounds can lead to a variety of cellular effects, depending on the specific enzymes and pathways involved .
特性
IUPAC Name |
ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWEJUJIOUTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434813 | |
| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
CAS RN |
168102-05-4 | |
| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
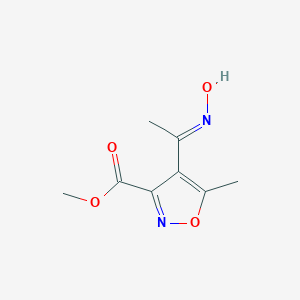
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)
